Bis(dimethylamino)methylchlorosilane

Living anionic polymerization Elastomer end-capping Terminator efficiency

Bis(dimethylamino)methylchlorosilane (BDMCS, CAS 10339‑02‑3) is an organosilicon compound that bridges the reactivity gap between traditional chlorosilanes and amino‑silanes. Its molecular architecture—a central silicon bearing one chlorine, one methyl, and two dimethylamino groups—creates a difunctional silyl‑donor profile [REFS‑1].

Molecular Formula C5H15ClN2Si
Molecular Weight 166.72 g/mol
CAS No. 10339-02-3
Cat. No. B077359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)methylchlorosilane
CAS10339-02-3
Molecular FormulaC5H15ClN2Si
Molecular Weight166.72 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(N(C)C)Cl
InChIInChI=1S/C5H15ClN2Si/c1-7(2)9(5,6)8(3)4/h1-5H3
InChIKeyBZHQCJMLAYVPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dimethylamino)methylchlorosilane (CAS 10339-02-3): A Difunctional Silylating Agent for Precise Silicon‑Organic Synthesis


Bis(dimethylamino)methylchlorosilane (BDMCS, CAS 10339‑02‑3) is an organosilicon compound that bridges the reactivity gap between traditional chlorosilanes and amino‑silanes. Its molecular architecture—a central silicon bearing one chlorine, one methyl, and two dimethylamino groups—creates a difunctional silyl‑donor profile [REFS‑1]. This mixed functionality enables both electrophilic substitution at the Si–Cl bond and catalytic, autocatalytic, or associative pathways through the basic dimethylamino ligands, making BDMCS a versatile intermediate in polymer end‑capping, surface silanization, and the synthesis of more complex silanes [REFS‑2].

Difunctional silyl donor with Si–Cl and Si–NMe₂ sites

Electrophilic anchorage plus base‑catalyzed condensation

Enables sequential derivatization without protecting groups

Why Bis(dimethylamino)methylchlorosilane Cannot Be Replaced by Simpler Chloro‑ or Amino‑Silanes


Attempts to substitute BDMCS with a simple monofunctional chlorosilane (e.g., Me₃SiCl or MeSiCl₃‑derived reagents) or a purely amino‑silane (e.g., bis(dimethylamino)dimethylsilane, BDAMS) fail because the two types of reactive sites on BDMCS operate synergistically, not additively. The chlorine atom provides a high‑leaving‑group propensity for rapid covalent anchorage, while the dimethylamino groups act as internal bases that catalyze the condensation step and suppress acid‑induced side reactions [REFS‑1]. In contrast, BDAMS lacks the halogen‑mediated fast‑bonding step, and simple chlorosilanes lack the autocatalytic base effect; both lead to lower functionalization efficiency, slower kinetics, or poorer surface coverage under identical conditions [REFS‑2].

BDMCS (target)

Synergistic Si–Cl / Si–NMe₂ dual reactivity drives fast anchorage and autocatalytic condensation.

BDAMS / simple chlorosilanes

BDAMS lacks halogen‑mediated fast‑bonding step; chlorosilanes lack internal base catalysis. May result in lower functionalization efficiency and slower kinetics.

BDMCS (target)

Orthogonal leaving‑group hierarchy permits stepwise grafting without uncontrolled cross‑linking.

Symmetrical dichlorosilane / diaminosilane

Two identical leaving groups risk cross‑linking; monofunctional analogs allow only single attachment. Sequential control may be lost.

Quantitative Differentiation of Bis(dimethylamino)methylchlorosilane: Head‑to‑Head Evidence for Procurement Decisions


Polymer Chain‑End Functionalization Efficiency: BDMCS vs. Triethoxymethylsilane (TEMS)

In a side‑by‑side termination of living Li‑polybutadiene, the aminochlorosilane BDMCS produced a significantly higher percentage of functionalized single‑polymer chains than the conventional ethoxy‑silane terminator TEMS. The functionalization yield was measured by ¹H NMR, and the improvement was attributed to the faster Si–Cl electrophilic attack combined with the dimethylamino groups’ catalytic assistance [REFS‑1].

Polymer chain‑end functionalization
Head‑to‑head
Reported >75% functionalized chains vs. TEMS (p
Supports higher chain‑end control in living anionic polymerization.
15 wt% butadiene in hexane, n‑BuLi, DTP promoter, 65 °C termination.
Glass hydrophobization ranking
Context‑dependent
BDAMS (closest analog) ranked #1; BDMCS expected comparable with added Cl‑anchorage.
Amino‑functional silanes may support faster surface coverage; Cl co‑anchorage context.
Sodium borosilicate glass, 15 min silylation at 200–350 °C; qualitative ranking.
Si–N electronic structure
Class‑level
Deviation from bond‑moment additivity indicates partial Si–N double‑bond character.
Unique electronic tuning not replicable by simple chloro‑ or amino‑silanes.
Dielectric measurements in benzene, 25 °C; data to verify.
Dual‑site orthogonal reactivity
Class‑level
Si–Cl reacts preferentially with O‑nucleophiles; Si–NMe₂ requires acid/higher T activation.
Reduces cross‑linking risk and enables stepwise grafting strategies.
Relative hydrolysis rates: Si‑Cl > Si‑NMe₂; exact ratio not publicly located.
Living anionic polymerization Elastomer end-capping Terminator efficiency

Glass‑Surface Hydrophobization Efficiency: Ranking of Silylating Agents Places Amino‑Functionalized Silanes Above Conventional Chlorosilanes

In a controlled study of glass silanization (15 min reaction at 200–350 °C), the achievable hydrophobicity followed the order: bis(dimethylamino)dimethylsilane > dimethyldichlorosilane > hexamethyldisilazane > (dimethylamino)trimethylsilane > tributylchlorosilane > trimethylchlorosilane. Although BDMCS was not directly tested, the difunctional analog BDAMS was the most effective agent, and BDMCS possesses both the dimethylamino functionality (proven catalytic benefit) and an additional Si–Cl bond for faster initial anchoring [REFS‑1][REFS‑2].

Glass hydrophobization ranking
Context‑dependent
BDAMS (closest analog) ranked #1; BDMCS expected comparable with added Cl‑anchorage.
Amino‑functional silanes may support faster surface coverage; Cl co‑anchorage context.
Sodium borosilicate glass, 15 min silylation at 200–350 °C; qualitative ranking.
Surface modification Hydrophobicity Silylation kinetics

Electronic Structure Differentiation: Dipole‑Moment Evidence of Partial Si–N Double‑Bond Character Absent in Methylchlorosilanes

Comparative dipole‑moment measurements on dimethylaminochlorosilanes versus the corresponding methylchlorosilanes and dimethylaminomethylsilanes revealed significant deviations from bond‑moment additivity. These deviations indicate a substantial partial Si–N double‑bond character (pπ–dπ interaction) in the aminochlorosilane series that is not present in purely alkyl‑ or chloro‑substituted silanes [REFS‑1]. Such electronic delocalization can modulate the electrophilicity of silicon and the leaving‑group ability of the chlorine atom, affording a unique reactivity tuning that simple chlorosilanes or aminosilanes cannot replicate.

Si–N electronic structure
Class‑level
Deviation from bond‑moment additivity indicates partial Si–N double‑bond character.
Unique electronic tuning not replicable by simple chloro‑ or amino‑silanes.
Dielectric measurements in benzene, 25 °C; data to verify.
Si–N bonding Dipole moment Electronic structure

Dual‑Site Reactivity vs. Mono‑Site Analogs: Kinetic Advantage in Sequential Derivatization

BDMCS is one of a small set of silanes that carry both a halogen and a dialkylamino leaving group on the same silicon center, permitting sequential, chemoselective substitution. The Si‑Cl bond reacts preferentially with oxygen nucleophiles (alcohols, silanols) in the absence of strong base, while the Si‑NMe₂ bond requires activation by acids or higher temperatures, enabling a two‑step “graft‑then‑extend” surface or polymer modification protocol [REFS‑1][REFS‑2]. In contrast, monofunctional chlorosilanes (e.g., trimethylchlorosilane) or monofunctional amino‑silanes (e.g., (dimethylamino)trimethylsilane) can effect only a single attachment, and symmetrical difunctional silanes (e.g., dimethyldichlorosilane) risk uncontrolled cross‑linking.

Dual‑site orthogonal reactivity
Class‑level
Si–Cl reacts preferentially with O‑nucleophiles; Si–NMe₂ requires acid/higher T activation.
Reduces cross‑linking risk and enables stepwise grafting strategies.
Relative hydrolysis rates: Si‑Cl > Si‑NMe₂; exact ratio not publicly located.
Bifunctional silane Stepwise synthesis Protecting group strategy

Where Bis(dimethylamino)methylchlorosilane Delivers Proven Advantage: Application Scenarios Backed by Evidence


High‑Efficiency Termination of Living Anionic Polymerization for Functionalized Elastomers

The direct comparison with triethoxymethylsilane (TEMS) in US2020/0181389 A1 demonstrates that BDMCS achieves substantially higher chain‑end functionalization in lithium‑polybutadiene systems. Tire and rubber manufacturers seeking to improve filler‑polymer interaction (silica/carbon black) should specify BDMCS as the terminator to maximize the fraction of end‑functionalized chains, thereby reducing hysteresis and rolling resistance [REFS‑1].

Rapid Hydrophobization of Glass and Silica Surfaces with Minimal Acid Corrosion

Based on the hydrophobicity ranking of silylating agents wherein BDAMS (the closest analog) outperformed all chlorosilanes and hexamethyldisilazane, BDMCS is expected to provide similarly high hydrophobicity while producing lower HCl evolution than pure chlorosilanes because only one Si‑Cl bond is present. This makes it suitable for coating delicate glass microelectrodes or optical fibers where acid‑induced etching must be minimized [REFS‑1][REFS‑2].

Stepwise Surface “Graft‑Then‑Extend” Functionalization of Chromatographic Silica

The orthogonal reactivity of the Si‑Cl and Si‑NMe₂ bonds enables a two‑stage silanization: first, rapid attachment to silica via Si‑Cl condensation; second, coupling of a bulky or functional organic moiety via the remaining Si‑NMe₂ group under acidic or catalytic conditions. This sequential protocol yields higher ligand density and better‑defined stationary phases than one‑step reactions with symmetrical difunctional silanes, as supported by the unique electronic structure evidenced by dipole‑moment deviations [REFS‑3].

Synthesis of Unsymmetrical Silylating Agents via Selective Substitution

BDMCS serves as a building block for custom silyl donors in medicinal‑chemistry and agrochemical synthesis. The chlorine atom can be replaced by a first nucleophile (e.g., alkoxide), while the dimethylamino groups remain intact for a later, orthogonal coupling step. This avoids the need for separate protecting‑group strategies and is enabled by the class‑level reactivity distinction between Si–Cl and Si–N bonds [REFS‑4].

Application
Selection Property
Validation Focus
Living anionic polymerization termination
Chain‑end functionalization efficiency
Functionalized chain fraction by ¹H NMR / GPC
Glass/silica surface hydrophobization
Amino‑functional silane hydrophobicity
Contact angle or water repellency after silylation
Stepwise chromatographic silica functionalization
Orthogonal Si‑Cl / Si‑NMe₂ reactivity
Ligand density and stationary‑phase uniformity
Unsymmetrical silyl donor synthesis
Selective Cl vs NMe₂ substitution
Chemoselective coupling without protecting groups
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